(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-6-11(15(2)14-9)12(17)16-5-3-4-10(7-13)8-16/h6,10H,3-5,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAUJZJQWGAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone , with the CAS number 1465663-53-9 , is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₁₂H₂₀N₄O
- Molecular Weight : 236.31 g/mol
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its potential as an inhibitor in various pathways related to cancer and inflammation. The following sections detail specific findings regarding its efficacy against different biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , have shown promise as anticancer agents. A study focusing on similar pyrazole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone and in combination with doxorubicin. The results suggested a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Table 1: Summary of Anticancer Studies
| Study | Compound Tested | Cell Lines | Efficacy |
|---|---|---|---|
| Pyrazole Derivatives | MCF-7, MDA-MB-231 | Synergistic effect with doxorubicin | |
| PD-1/PD-L1 Inhibitors | Various Tumor Models | Promising immune checkpoint inhibition |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives have shown significant activity in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models. This suggests that the compound may serve as a model for designing new anti-inflammatory agents .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, molecular docking studies have revealed potential interactions with key proteins involved in cancer progression and inflammation pathways, indicating that it may act through competitive inhibition or modulation of these targets .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Case Study on Breast Cancer : In vitro testing revealed that certain pyrazole derivatives significantly reduced cell viability in breast cancer cells and enhanced the effectiveness of standard chemotherapy agents like doxorubicin.
- Immunotherapy Applications : A recent study identified novel small molecule inhibitors targeting the PD-1/PD-L1 pathway using similar pyrazole structures, suggesting potential applications in cancer immunotherapy .
Comparison with Similar Compounds
Pharmacological Activity
- ADX47273 and CDPPB : These mGluR5-positive allosteric modulators (PAMs) demonstrate efficacy in preclinical schizophrenia models by potentiating NMDA receptor signaling. The target compound’s pyrazole group could mimic CDPPB’s benzamide-pyrazole pharmacophore but may lack the fluorophenyl group critical for ADX47273’s metabolic stability .
- Tetrazole derivatives : While structurally distinct, these compounds () emphasize the role of nitrogen-rich heterocycles in CNS targeting. The tetrazole’s acidity (pKa ~4.9) may limit blood-brain barrier penetration compared to the target compound’s neutral pyrazole .
Physicochemical and Pharmacokinetic Properties
*Predicted using QikProp (BIOVIA).
Key Differences and Implications
- This contrasts with ADX47273’s electron-withdrawing fluorine and oxadiazole, which may enhance binding affinity .
- Aminomethyl vs. Fluorophenyl: The aminomethyl group on piperidine could introduce hydrogen-bonding interactions absent in ADX47273, possibly improving selectivity for certain receptor subtypes.
Preparation Methods
Coupling via Carbamate Protection and Amide Bond Formation
A representative procedure adapted from related pyrazolyl amide syntheses involves:
| Step | Procedure Description | Conditions & Reagents | Yield & Notes |
|---|---|---|---|
| 1 | Protection of aminomethylpiperidine amine group | Reaction with di-tert-butyl dicarbonate (Boc2O) in CH2Cl2 at 0°C to room temperature, presence of triethylamine | High yield (~98%) of Boc-protected intermediate |
| 2 | Activation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid | Conversion to acid chloride or use of coupling reagent HATU | Performed in THF or CH2Cl2 at 0°C to room temperature |
| 3 | Coupling reaction | Addition of Boc-protected aminomethylpiperidine to activated pyrazole derivative in presence of DIPEA, stirring at room temperature for 12 h | Yields around 70-80% of coupled product |
| 4 | Deprotection | Treatment with trifluoroacetic acid in CH2Cl2 to remove Boc protecting group | Quantitative deprotection to free amine compound |
This method ensures selective amide bond formation while protecting sensitive amino groups, improving overall yield and purity.
Alternative Cyclization and Functionalization Routes
In related pyrazolyl-piperazine systems, cyclization using reagents like Lawesson's reagent or phosphorus oxychloride has been reported for pyrazole ring formation or modification, but these methods are less favored due to toxicity and lower yields.
Purification and Isolation Techniques
Extraction and Washing:
Organic layers are washed sequentially with aqueous sodium bicarbonate, sodium chloride solutions, and deionized water to remove impurities and residual reagents.Crystallization:
Cooling reaction mixtures to 0–5°C followed by filtration and washing with cold toluene or other solvents yields solid products with high purity.Drying:
Drying under vacuum or in air ovens at 40–45°C for 15–20 hours ensures removal of residual solvents.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | CH2Cl2, THF | Aprotic solvents preferred for coupling |
| Temperature | 0°C to room temp (coupling), 40–45°C (drying) | Controlled to optimize reaction rate and purity |
| Coupling Reagents | HATU, DIPEA | Efficient amide bond formation |
| Protection Group | Boc (tert-butoxycarbonyl) | Protects amine during coupling |
| Deprotection | Trifluoroacetic acid | Removes Boc group cleanly |
| Washing Solutions | Saturated NaHCO3, NaCl, deionized water | Removes residual acids, bases, and salts |
| Yield | 70–98% depending on step | High yield with optimized conditions |
Research Findings and Industrial Considerations
The use of coupling reagents like HATU combined with Boc protection offers a robust and scalable method for synthesizing (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone with high purity and yield.
Avoidance of toxic solvents such as pyridine and hazardous reagents like phosphorus oxychloride is preferred for industrial production, improving safety and environmental impact.
The stepwise protection, coupling, and deprotection strategy allows precise control over functional group transformations, minimizing side products.
Purification by crystallization and washing ensures pharmaceutical-grade purity suitable for further biological evaluation or drug development.
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps) .
- Reaction time optimization (e.g., 12–24 hours for coupling steps) .
Basic: Which analytical techniques are essential for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and piperidine rings (e.g., distinguishing 1,3-dimethyl vs. 1,5-dimethyl pyrazole) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₁₃H₂₁N₄O: 265.1662) .
- HPLC-PDA : Purity assessment (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How to address stereochemical challenges in the piperidine moiety?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with L-tartaric acid .
- Asymmetric Synthesis : Catalytic enantioselective methods (e.g., Ru-BINAP catalysts for hydrogenation) .
Data Contradiction Note : Conflicting optical rotation values may arise from residual solvents; ensure drying under high vacuum (<0.1 mmHg) .
Advanced: How to resolve discrepancies in reported biological activity (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization :
- Compound Integrity : Confirm solubility (e.g., DMSO stock concentration ≤10 mM to avoid precipitation) and stability (e.g., LC-MS monitoring over 24 hours) .
Example : A study reporting low µM IC₅₀ in kinase assays may conflict with others due to ATP concentration variations (adjust to 1 mM ATP for comparability) .
Experimental Design: Optimizing reaction yields for scale-up synthesis.
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–5 mol% Pd/C) to identify Pareto-optimal conditions .
- Kinetic Analysis : Use in-situ FTIR to monitor intermediate formation and terminate reactions at >90% conversion .
Case Study : Replacing THF with 2-MeTHF improved yield from 65% to 82% by reducing side reactions .
Data Analysis: Validating computational docking predictions with experimental results.
Methodological Answer:
- Docking Protocols : Use AutoDock Vina with flexible residues in the binding pocket (e.g., kinase hinge region) .
- Experimental Cross-Check : Compare predicted binding poses with X-ray crystallography (if available) or mutagenesis data (e.g., K101A mutation disrupting hydrogen bonds) .
Contradiction Resolution : If docking suggests high affinity but assays show low activity, check for off-target effects via selectivity profiling .
Advanced: How to analyze metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH regeneration system, quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Key Parameter : Ensure protein concentration ≤1 mg/mL to avoid non-specific binding .
Basic: What are the solubility and formulation challenges?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
